BenchChemオンラインストアへようこそ!

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Carbonic Anhydrase Inhibition Metalloenzyme Pharmacology Antitubercular Drug Discovery

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 2034385-05-0, PubChem CID is a synthetic sulfonamide derivative characterized by a 2,3-dihydro-1,4-benzodioxine core bearing a 6-sulfonamide group N-substituted with a 3-(3-methylisoxazol-5-yl)propyl tail. With molecular formula C₁₅H₁₈N₂O₅S and molecular weight 338.4 g/mol, the compound integrates three pharmacophoric elements: a benzodioxine ring system associated with carbonic anhydrase (CA) and pyruvate kinase modulation, a primary sulfonamide zinc-binding group, and a 3-methylisoxazole moiety linked via a three-carbon propyl spacer known to contribute to target selectivity in isoxazole-sulfonamide series.

Molecular Formula C15H18N2O5S
Molecular Weight 338.38
CAS No. 2034385-05-0
Cat. No. B2411765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
CAS2034385-05-0
Molecular FormulaC15H18N2O5S
Molecular Weight338.38
Structural Identifiers
SMILESCC1=NOC(=C1)CCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C15H18N2O5S/c1-11-9-12(22-17-11)3-2-6-16-23(18,19)13-4-5-14-15(10-13)21-8-7-20-14/h4-5,9-10,16H,2-3,6-8H2,1H3
InChIKeyGSIKYXHELRACAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(3-Methyl-1,2-oxazol-5-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 2034385-05-0): Structural Identity and Compound Class


N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 2034385-05-0, PubChem CID 121016634) is a synthetic sulfonamide derivative characterized by a 2,3-dihydro-1,4-benzodioxine core bearing a 6-sulfonamide group N-substituted with a 3-(3-methylisoxazol-5-yl)propyl tail [1]. With molecular formula C₁₅H₁₈N₂O₅S and molecular weight 338.4 g/mol, the compound integrates three pharmacophoric elements: a benzodioxine ring system associated with carbonic anhydrase (CA) and pyruvate kinase modulation, a primary sulfonamide zinc-binding group, and a 3-methylisoxazole moiety linked via a three-carbon propyl spacer known to contribute to target selectivity in isoxazole-sulfonamide series [1][2].

Why In-Class Sulfonamide Analogs Cannot Substitute for N-[3-(3-Methyl-1,2-oxazol-5-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in Targeted Research


Sulfonamides bearing 1,4-benzodioxine cores exhibit target engagement profiles exquisitely sensitive to N-substituent identity. The parent scaffold 2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 90222-81-4) demonstrates measurable but modest CA II affinity (Ki = 817 nM, SPR biosensor assay) [1]; however, structure-activity relationship (SAR) studies on related series demonstrate that appending heterocyclic tails via amide or sulfonamide linkages can shift CA isoform selectivity by orders of magnitude and introduce entirely new target profiles [2][3]. The specific combination of a 3-methylisoxazole ring and a three-carbon propyl spacer in the target compound creates a spatially defined pharmacophore distinct from N-aryl, N-alkyl, or directly N-heterocyclyl benzodioxine sulfonamides. Substituting a simpler N-substituted benzodioxine sulfonamide—such as N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide or N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide—alters the spatial presentation of the isoxazole ring relative to the zinc-binding sulfonamide, which directly impacts both binding pocket complementarity and isoform selectivity [2].

Quantitative Differentiation Evidence for N-[3-(3-Methyl-1,2-oxazol-5-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide


Carbonic Anhydrase II Affinity: Parent Scaffold Baseline vs. Isoxazole-Sulfonamide Class Potency

The unsubstituted parent scaffold 2,3-dihydro-1,4-benzodioxine-6-sulfonamide binds bovine CA II with Ki = 817 nM measured by SPR biosensor at pH 7.4, 25 °C [1]. In contrast, structurally related isoxazole-containing sulfonamides evaluated under stopped-flow CO₂ hydrase assay conditions achieve Ki values as low as 0.08–0.09 μM (80–90 nM) against MtCA 3, representing approximately 10-fold greater affinity than the parent benzodioxine-sulfonamide core alone [2]. While a direct head-to-head comparison for the target compound is not available in the published literature, the magnitude of affinity enhancement observed upon appending an isoxazole pharmacophore to sulfonamide scaffolds in multiple independent series supports the inference that the isoxazole-propyl substitution in the target compound represents a non-trivial structural modification relative to simpler N-substituted benzodioxine sulfonamides [2].

Carbonic Anhydrase Inhibition Metalloenzyme Pharmacology Antitubercular Drug Discovery

Physicochemical Property Profile: Computed Differentiation from Parent Scaffold

The target compound (MW 338.4 g/mol, XLogP3 = 1.8, TPSA = 99 Ų, 7 H-bond acceptors, 1 H-bond donor, 6 rotatable bonds) differs from the parent 2,3-dihydro-1,4-benzodioxine-6-sulfonamide (MW 215.23 g/mol, LogP = 1.886, TPSA = 78.62 Ų, 4 H-bond acceptors, 1 H-bond donor, 1 rotatable bond) across multiple druglikeness-relevant descriptors [1][2]. The 57% increase in molecular weight, the addition of three hydrogen bond acceptors from the isoxazole and linker oxygen atoms, and the increase from 1 to 6 rotatable bonds introduce conformational flexibility absent in the rigid parent scaffold. The near-identical lipophilicity (ΔLogP ≈ −0.09) despite the larger molecular surface area suggests that the isoxazole-propyl tail does not excessively increase hydrophobicity, maintaining a favorable balance for aqueous solubility [1].

ADME Prediction Druglikeness Assessment Lead Optimization

Isoxazole Pharmacophore Impact on Carbonic Anhydrase Isoform Selectivity

A 2025 study of isoxazole-functionalized benzene sulfonamides demonstrated that the isoxazole pharmacophore, when linked via an amide spacer to a sulfonamide zinc-binding group, confers pronounced selectivity for mycobacterial CA isoforms (MtCA 1 and 3) over human off-target isoforms (hCA I and hCA II) [1]. Compound 19b in this series exhibited 199-fold selectivity for MtCA 3 over hCA I and 38-fold selectivity over hCA II, compared with the non-selective standard acetazolamide [1]. The target compound incorporates the same isoxazole-sulfonamide pharmacophore logic but replaces the amide linker with a propyl chain and the benzene sulfonamide with a benzodioxine-fused sulfonamide. The conformational flexibility conferred by the propyl linker (6 rotatable bonds in the target vs. fewer in rigid amide-linked analogs) may alter the selectivity landscape in ways that distinguish this compound from both the reported isoxazole-benzene sulfonamide series and simpler benzodioxine sulfonamides [1][2].

Isoform Selectivity Antitubercular Agents Structure-Activity Relationship

Synthetic Accessibility via Established Sulfonamide Coupling Chemistry

The target compound is accessible through a convergent two-step synthetic route: (1) preparation of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride from the parent sulfonamide or via direct chlorosulfonation of 1,4-benzodioxane, followed by (2) reaction with 3-(3-methylisoxazol-5-yl)propan-1-amine under standard sulfonamide coupling conditions [1][2]. This route is directly analogous to established protocols for N-aryl and N-alkyl benzodioxine sulfonamides reported in the peer-reviewed literature, where yields of 50–90% are routinely achieved depending on the amine nucleophile and reaction conditions [2][3]. In contrast, structurally related compounds such as N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, where the isoxazole is directly attached to the sulfonamide nitrogen without a propyl spacer, require different synthetic strategies that can be complicated by the reduced nucleophilicity of amino-isoxazoles [1].

Chemical Synthesis Medicinal Chemistry Library Design

Patent Landscape: Benzodioxine Sulfamide Scaffolds in Metabolic and CNS Disorders

The benzodioxine sulfamide/sulfonamide scaffold has been claimed in multiple patent families for therapeutic applications. IL192101A (Janssen Pharmaceutica) covers benzo-fused heterocycle sulfamide derivatives incorporating 1,4-benzodioxine cores for the treatment of glucose-related disorders (including type 2 diabetes), elevated triglycerides, and lipid disorders [1]. A separate patent family (US20070155825A1) claims benzo-fused heterocycle sulfamide derivatives for substance abuse and addiction indications [2]. These filings establish that the 1,4-benzodioxine sulfonamide scaffold is recognized in the pharmaceutical IP landscape as a privileged structure for metabolic and CNS targets. The target compound, as an N-(isoxazolylpropyl)-substituted variant, occupies a structurally adjacent but chemically distinct position within this patent space, representing a potential novel composition of matter not explicitly exemplified in the above filings but building upon their validated scaffold logic [1][2].

Intellectual Property Metabolic Disease CNS Drug Discovery

Research and Industrial Application Scenarios for N-[3-(3-Methyl-1,2-oxazol-5-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide


Carbonic Anhydrase Isoform Selectivity Screening in Antitubercular Drug Discovery

The benzodioxine-isoxazole hybrid architecture of the target compound positions it as a candidate for profiling against mycobacterial carbonic anhydrase isoforms (MtCA 1, MtCA 3) versus human off-target isoforms (hCA I, hCA II). Based on class-level evidence demonstrating that isoxazole-sulfonamide conjugates achieve up to 199-fold selectivity for MtCA 3 over hCA I [1], and the parent benzodioxine scaffold's verified CA II binding (Ki = 817 nM) [2], the target compound represents a structurally novel entry point for identifying MtCA-selective inhibitors. Procurement is justified for groups seeking to expand beyond classical aromatic sulfonamide CA inhibitors (e.g., acetazolamide, Ki = 0.10 μM, non-selective) into heterocycle-fused sulfonamide chemical space.

Structure-Activity Relationship Expansion of Benzodioxine Sulfonamide Libraries

The compound serves as a key intermediate for SAR exploration at the sulfonamide N-position within benzodioxine-based chemical libraries. Published benzodioxine sulfonamide series have demonstrated moderate acetylcholinesterase inhibition (best IC₅₀ = 26.25 μM) [3] and α-glucosidase inhibition [3]. The introduction of the isoxazole-propyl substituent in the target compound creates a topological diversification point that is chemically distinct from the N-alkyl, N-benzyl, and N-aryl substituents explored in published series. Medicinal chemistry groups can use this compound as a starting material for further derivatization (e.g., isoxazole ring functionalization, linker length variation) to probe steric and electronic requirements of target binding pockets.

Metabolic Disorder Target Screening Leveraging Benzodioxine Scaffold IP Precedent

The established patent literature linking benzo-fused heterocycle sulfamide/sulfonamide derivatives to glucose-related disorders, elevated triglycerides, and type 2 diabetes [4] provides a validated industrial rationale for screening benzodioxine sulfonamides against metabolic targets. The target compound, with its isoxazole-propyl tail, is structurally differentiated from the sulfamide derivatives explicitly claimed in IL192101A and US20070155825A1 (which emphasize sulfamide rather than sulfonamide linkages, and 2-substitution rather than 6-substitution patterns) [4][5]. This chemical differentiation supports procurement for freedom-to-operate lead generation in metabolic disease programs.

Computational Docking and Pharmacophore Modeling Studies

The well-defined three-dimensional structure of the target compound—featuring a rigid benzodioxine core, a flexible propyl linker (6 rotatable bonds), and a hydrogen-bond-capable isoxazole ring (3 additional H-bond acceptors beyond the parent scaffold)—makes it suitable for computational chemistry applications including molecular docking, molecular dynamics simulations, and pharmacophore model development [6]. The availability of high-resolution CA crystal structures (e.g., PDB entries associated with bCA II: 1V9E, 1V9I, 4CNR) [2] enables structure-based design studies where the compound's conformational sampling behavior across the 6 rotatable bonds can be systematically explored to predict binding pose preferences and guide subsequent synthetic optimization.

Quote Request

Request a Quote for N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.